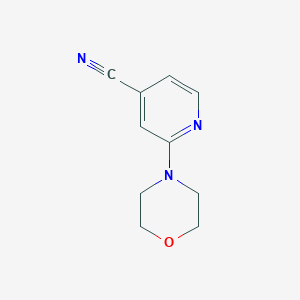

2-Morpholinoisonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBSABVDSSVALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562496 | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127680-91-5 | |

| Record name | 2-(4-Morpholinyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127680-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Nitrogen Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of atoms of at least two different elements, one of which must be nitrogen. numberanalytics.comfiveable.me These structures are fundamental to organic chemistry and are ubiquitous in nature, forming the core of many essential biological molecules like nucleic acids and amino acids. numberanalytics.comuomustansiriyah.edu.iqpressbooks.pub

The significance of nitrogen heterocycles stems from their diverse applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comopenmedicinalchemistryjournal.com An analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their importance in medicinal chemistry. msesupplies.com Similarly, over 70% of commercial agrochemicals incorporate a heterocyclic structure, with nitrogen-containing rings being particularly prominent. msesupplies.comresearchgate.net Their utility is derived from their unique physicochemical properties, including the ability to engage in hydrogen bonding and coordinate with metal ions, which can be fine-tuned through structural modifications. openmedicinalchemistryjournal.comchemrj.org

Nitrogen heterocycles can be classified based on several factors, including the size of the ring, the degree of saturation (aromatic or aliphatic), and the number of heteroatoms. numberanalytics.comopenmedicinalchemistryjournal.com This structural diversity allows for the creation of a vast array of derivatives with distinct biological and chemical properties. numberanalytics.com

Table 1: Classification and Examples of Nitrogen Heterocycles

| Classification | Description | Examples |

|---|---|---|

| Five-Membered Rings | Rings containing four carbon atoms and one or more nitrogen atoms. | Pyrrole, Imidazole, Triazoles numberanalytics.com |

| Six-Membered Rings | Rings containing five carbon atoms and one or more nitrogen atoms. | Pyridine (B92270), Pyrimidine (B1678525), Quinoline numberanalytics.com |

| Fused Rings | Polycyclic structures where a heterocyclic ring is fused to another ring. | Indole, Benzimidazole, Purine numberanalytics.com |

| Saturated Rings | Non-aromatic rings lacking double bonds within the ring. | Pyrrolidine (B122466), Piperidine |

| Unsaturated Rings | Non-aromatic rings containing one or more double bonds within the ring. | 4,5-Dihydrofuran (oxygen heterocycle example for concept) britannica.com |

The Significance of the Nitrile Functional Groups in Synthetic Design

The nitrile, or cyano, functional group (–C≡N) is a cornerstone of modern synthetic chemistry due to its exceptional versatility and reactivity. numberanalytics.comnih.gov Comprising a carbon atom triple-bonded to a nitrogen atom, this group is highly polar and electrophilic at the carbon center, making it susceptible to a wide range of chemical transformations. nih.govebsco.com

In synthetic design, nitriles are valued as key intermediates. numberanalytics.comnumberanalytics.com They serve as precursors to a variety of other important functional groups, a feature that chemists frequently exploit. numberanalytics.com The ability of the nitrile to be transformed makes it a powerful tool in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Table 2: Common Transformations of the Nitrile Functional Group

| Reagents | Resulting Functional Group | Reaction Type |

|---|---|---|

| H₃O⁺ (acidic conditions) | Carboxylic Acid | Hydrolysis fiveable.menumberanalytics.com |

| H₂O,⁻OH (basic conditions) | Carboxamide | Hydrolysis fiveable.menumberanalytics.com |

| LiAlH₄ or NaBH₄ | Primary Amine | Reduction fiveable.menumberanalytics.com |

Beyond its role as a synthetic intermediate, the nitrile group is a significant pharmacophore in drug discovery. numberanalytics.com It can act as a bioisostere, mimicking other functional groups like carbonyls or hydroxyls in interactions with biological targets. tandfonline.comhuanglab.org.cn The nitrogen atom can act as a hydrogen bond acceptor, enhancing the binding affinity of a ligand to a protein. numberanalytics.comresearchgate.net More than 50 approved small-molecule drugs contain a nitrile group, demonstrating its powerful utility in medicinal chemistry. researchgate.net

Overview of the Isonicotinonitrile Scaffold in Academic Investigations

Strategies for Constructing the Pyridine Core

The synthesis of the central pyridine scaffold is foundational. Methodologies typically begin with a pre-existing pyridine ring which is then functionalized, or by constructing the ring itself through cyclization reactions. For 2-Morpholinoisonicotinonitrile, the most common strategies involve the functionalization of a halopyridine precursor.

Precursor Synthesis and Functionalization of Halopyridines

The synthesis of this compound and its analogs strategically relies on halopyridine intermediates, which serve as versatile platforms for subsequent cross-coupling and substitution reactions. A key precursor for this target molecule is 2-chloro-4-cyanopyridine. The preparation of this intermediate often starts from 4-cyanopyridine N-oxide. chemicalbook.com

Several methods exist for the conversion of the N-oxide to the 2-chlorinated product. A common approach involves treatment with phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). chemicalbook.com For instance, reacting 4-cyanopyridine N-oxide with POCl₃ and triethylamine (B128534) in 1,2-dichloroethane (B1671644) can yield 2-chloro-4-cyanopyridine. chemicalbook.com Another reported method involves heating the N-oxide with POCl₃, followed by a careful workup to isolate the product. chemicalbook.com The presence of the electron-withdrawing cyano group at the 4-position makes the 2-position of the pyridine ring susceptible to nucleophilic attack, a crucial feature for the subsequent morpholine (B109124) incorporation step. libretexts.orgyoutube.com

Alternatively, other functionalized halopyridines can serve as precursors. For example, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide, which activates the C4 position for subsequent nitration and then reduction to form intermediates like 4-amino-2-chloropyridine. guidechem.comchemicalbook.com These multi-step sequences provide access to a variety of substituted halopyridines that can be converted into the desired isonicotinonitrile framework.

Cyanation Reactions for Nitrile Introduction

The introduction of the nitrile group at the C4 position of the pyridine ring is a critical step, typically achieved via transition metal-catalyzed cyanation of a corresponding halo- or pseudohalide-substituted pyridine.

Palladium-catalyzed cyanation is a powerful and widely used method for forming aryl nitriles from aryl halides. nih.gov This transformation has been successfully applied to heteroaryl systems, including pyridines. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a cyanide source. researchgate.net Common cyanide sources that are less acutely toxic than alkali metal cyanides include potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂). nih.govsci-hub.se

The use of K₄[Fe(CN)₆] as a cyanide source has been demonstrated to be effective for the cyanation of a range of (hetero)aryl chlorides and bromides. nih.govrsc.org These reactions often proceed in a mixture of an organic solvent like dioxane and water, using a base such as potassium acetate (B1210297) (KOAc) at elevated temperatures. nih.gov The choice of palladium precursor and ligand is crucial for high efficiency. nih.gov

| Aryl Halide Substrate | Cyanide Source | Catalyst System (Precatalyst/Ligand) | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Chlorides | K₄[Fe(CN)₆]·3H₂O | Palladacycle / XPhos | Dioxane/H₂O / KOAc | 100 °C, 1h | Good to Excellent | nih.gov |

| Aryl/Heteroaryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ / Tris(2-morpholinophenyl)phosphine | t-BuOH/H₂O / K₂CO₃ | 80 °C | Good to Excellent | rsc.org |

| 4-Bromo Toluene (B28343) | K₄[Fe(CN)₆]·3H₂O | Pd(PPh₃)₄ | DMF / Na₂CO₃ | 40 °C, 3h | Excellent | sci-hub.se |

Zinc cyanide (Zn(CN)₂) is a frequently employed cyanide source in both palladium- and nickel-catalyzed cross-coupling reactions due to its relatively low toxicity and high stability. organic-chemistry.orgresearchgate.net In these reactions, both of the cyanide ligands on the zinc atom are available for transfer. organic-chemistry.org

Palladium-catalyzed cyanations using Zn(CN)₂ have been well-established for a variety of aryl chlorides, often requiring a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and elevated temperatures. organic-chemistry.orgresearchgate.net A patent for a KIF18A inhibitor describes a relevant analogue synthesis where 4-Chloro-6-morpholinopyridin-2-amine is cyanated to 2-amino-6-morpholinoisonicotinonitrile using zinc cyanide, zinc dust, and a palladium catalyst with a binaphthyl-based phosphine ligand. justia.com

More recently, nickel catalysis has emerged as a cost-effective and powerful alternative for the cyanation of aryl chlorides. researchgate.net A general method for the nickel-catalyzed cyanation of hetero(aryl) chlorides uses an inexpensive system of NiCl₂·6H₂O, dppf, and metallic zinc as a reductant, with Zn(CN)₂ as the cyanide source. organic-chemistry.org A key finding in this system is the crucial role of an additive, 4-(Dimethylamino)pyridine (DMAP), which facilitates the reaction under mild conditions (50-80 °C). organic-chemistry.org

| Metal Catalyst | Substrate Type | Ligand/Additive | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Palladium | Aryl Bromides/Active Chlorides | dppf | DMAC | 110 °C | Up to 98% | organic-chemistry.org |

| Palladium | 4-Chloro-6-morpholinopyridin-2-amine | rac-2-(di-t-butylphosphino)-1,1′-binaphthyl | DMA | 120 °C, 16h | Not specified | justia.com |

| Nickel | Aryl/Heteroaryl Chlorides | dppf / DMAP | DMA | 50-80 °C | Good to Excellent | organic-chemistry.org |

| Nickel | Aryl Sulfonates | Ni(II) complex / DMAP | Not specified | Not specified | Good to Excellent | researchgate.net |

Palladium-Catalyzed Cross-Coupling Approaches to Isonicotinonitriles

Role of Ligands and Catalysts in Reaction Efficiency and Selectivity

The success of transition metal-catalyzed reactions for synthesizing this compound hinges on the careful selection of catalysts and, critically, the associated ligands. Ligands stabilize the metal center, modulate its reactivity, and influence both the efficiency and selectivity of the reaction. d-nb.info

In palladium-catalyzed cyanations, a significant challenge is catalyst deactivation or "poisoning" by the cyanide ion, which can bind strongly to palladium intermediates in the catalytic cycle. nih.gov The development of bulky, electron-rich phosphine ligands has been a major advance in overcoming this issue. acs.org Ligands such as the dialkylbiarylphosphines (e.g., XPhos, tBuXPhos) enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis. nih.govacs.org The steric bulk of these ligands can prevent the displacement of the ligand by cyanide, allowing the cross-coupling to proceed efficiently. acs.org The choice of ligand can be substrate-dependent; for instance, aryl chlorides with coordinating functional groups sometimes afford higher yields with a specific ligand like tBuBrettPhos over XPhos. nih.gov The use of well-defined palladacycle precatalysts can also lead to highly effective catalytic systems that generate the active Pd(0) species cleanly in situ. nih.gov

For nickel-catalyzed cyanations, which are particularly useful for less reactive aryl chlorides, the ligand and additives are also paramount. In systems using NiCl₂ and Zn(CN)₂, the phosphine ligand dppf is commonly employed. organic-chemistry.org Furthermore, additives like DMAP have been shown to be crucial for successful transformation, likely by activating the Zn(CN)₂ and facilitating the transmetalation step in the Ni(0)/Ni(II) catalytic cycle. organic-chemistry.org The choice of nickel precursor can also influence outcomes, with NiBr₂·3H₂O and NiCl₂(glyme) showing good results in certain cross-coupling reactions of 2-chloropyridines. nih.gov

Morpholine Ring Incorporation Techniques

The final structural element, the morpholine ring, is typically introduced onto the C2 position of the pyridine core. This is generally accomplished via a carbon-nitrogen bond-forming reaction, using a 2-halopyridine as the electrophile and morpholine as the nucleophile. Two primary methodologies are prevalent: nucleophilic aromatic substitution (SₙAr) and the Buchwald-Hartwig amination.

A direct approach is the SₙAr reaction. youtube.com In this mechanism, the nucleophile (morpholine) attacks the electron-deficient carbon atom bearing a leaving group (e.g., a chloride). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the halide to restore aromaticity. libretexts.org The reactivity of the halopyridine towards SₙAr is greatly enhanced by the presence of electron-withdrawing groups on the ring, particularly those at the ortho and para positions. libretexts.org For the synthesis of this compound from 2-chloro-4-cyanopyridine, the C4-cyano group strongly activates the C2-position for nucleophilic attack by morpholine. This reaction can often be performed by heating the two reagents in a polar aprotic solvent, sometimes with an added base to deprotonate the morpholine.

For less activated or more sterically hindered halopyridines, the palladium-catalyzed Buchwald-Hartwig amination is a more general and powerful alternative. libretexts.orgchemrxiv.org This cross-coupling reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium precatalysts and phosphine ligands (e.g., XPhos, BrettPhos) have been developed to facilitate this transformation with a broad range of aryl/heteroaryl halides and amines, including morpholine. libretexts.orgtcichemicals.combeilstein-journals.org The reaction is typically carried out in a non-polar solvent like toluene with a strong, non-nucleophilic base such as sodium tert-butoxide. tcichemicals.com

Nucleophilic Substitution of Halogenated Pyridine Intermediates with Morpholine

A principal and widely utilized method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyridine precursor with morpholine. encyclopedia.pub In this reaction, an electron-rich nucleophile, morpholine, attacks an electron-deficient pyridine ring that is activated by an electron-withdrawing group and contains a suitable leaving group, typically a halogen. encyclopedia.pub

The starting material is often a 2-halopyridine-4-carbonitrile, such as 2-chloro- or 2-fluoroisonicotinonitrile. The cyano group at the 4-position, being strongly electron-withdrawing, activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The reaction proceeds by the addition of morpholine to the C2 position, forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion restores the aromaticity of the pyridine ring, yielding the desired this compound product.

Key factors influencing the success of this reaction include the nature of the leaving group (F > Cl > Br > I), the reaction solvent, temperature, and the presence of a base. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the reactants and stabilize the charged intermediate. The addition of a non-nucleophilic base may be employed to scavenge the hydrogen halide generated during the reaction.

| Starting Material | Reagent | Product | Conditions | Yield |

| 2-Chloroisonicotinonitrile | Morpholine | This compound | Varies | Not Specified |

| 2-Fluoroisonicotinonitrile | Morpholine | This compound | Varies | Not Specified |

This table presents a generalized scheme for the nucleophilic substitution reaction. Specific yields and conditions can vary based on the detailed experimental procedure.

Protecting Group Strategies in the Synthesis of Substituted Pyridines

In the synthesis of complex molecules containing a pyridine moiety, the use of protecting groups is often essential to ensure chemoselectivity. wikipedia.org These groups temporarily mask reactive functional groups, preventing them from participating in undesired side reactions. wikipedia.org

Amine Protecting Group Applications

When synthesizing substituted pyridines that also contain a reactive amine functionality, protection of the amine is crucial. Common protecting groups for amines include tert-Butyloxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz). wikipedia.org The choice of protecting group depends on its stability to the reaction conditions required for subsequent transformations and the ease of its removal. numberanalytics.com For instance, the Boc group is stable under a wide range of non-acidic conditions and is readily removed with strong acids. wikipedia.org The Fmoc group, conversely, is cleaved under basic conditions. wikipedia.org In some cases, borane (B79455) has been utilized as a protecting group for the pyridine nitrogen itself. researchgate.net

Carboxy Protecting Group Applications

If a carboxylic acid group is present on the pyridine ring or a substituent, it often requires protection to prevent its acidic proton from interfering with basic reagents or the carboxylate from acting as a nucleophile. Esterification is the most common method for protecting carboxylic acids. Methyl or ethyl esters are frequently used and can be deprotected by acid- or base-catalyzed hydrolysis. For more sensitive substrates, tert-butyl esters, which can be cleaved under milder acidic conditions, are a suitable alternative.

Advanced Synthetic Approaches to this compound and Related Scaffolds

Modern synthetic chemistry continually seeks more efficient and environmentally benign methods for constructing complex molecules.

Multicomponent Reaction Strategies for Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer a powerful and atom-economical approach to generating molecular diversity. bohrium.comgrowingscience.com While a specific MCR for the direct synthesis of this compound is not prominently described, various MCRs are employed for the synthesis of highly substituted pyridine derivatives, which are analogues of the target compound. bohrium.comtaylorfrancis.comtandfonline.com These reactions often involve the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), and an ammonia (B1221849) source. growingscience.comtandfonline.comnih.gov By carefully selecting the starting components, a wide array of substituted pyridines can be accessed efficiently. organic-chemistry.org

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Acetic acid, heat | Dihydropyridines (can be oxidized to pyridines) |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone, Ammonia | Base | 2-Pyridones |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Heat | Substituted Pyridines |

This table showcases examples of multicomponent reactions used to synthesize pyridine analogues. The specific substitution pattern of the product depends on the starting materials used.

Principles of Sustainable Synthesis in Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. nih.govrsc.org For the synthesis of this compound and its analogues, this translates to several key considerations:

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of all starting material atoms into the final product, minimizing waste. bohrium.com

Use of Safer Solvents: Replacing hazardous solvents like DMF and DMSO with more environmentally benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. nih.govrsc.org

Catalysis: Employing catalytic methods, including metal-based, organocatalytic, or biocatalytic systems, to reduce the amount of reagents needed and to enable reactions under milder conditions. bohrium.comnumberanalytics.com The use of reusable heterogeneous catalysts is particularly advantageous. growingscience.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound to shorten reaction times and reduce energy consumption. nih.gov

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible. nih.gov

Role as an Organic Building Block in Medicinal Chemistry

This compound serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known for its ability to modulate the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.govbenthamdirect.com Its incorporation can enhance the potency of a compound through favorable interactions with biological targets. nih.gov The morpholine ring is a common feature in many approved and experimental drugs, often used to improve a compound's drug-like properties. researchgate.net

The isonicotinonitrile portion of the molecule also contributes significantly to its utility. The pyridine ring is a common heterocyclic motif in pharmaceuticals, and the nitrile group offers a versatile handle for a wide range of chemical transformations. vulcanchem.comvulcanchem.com This combination of a privileged pharmacophore (morpholine) and a synthetically adaptable core (isonicotinonitrile) makes this compound a highly valuable starting material for the generation of compound libraries for drug discovery programs. nih.gov For instance, the development of kinase inhibitors, a major class of anticancer drugs, often involves scaffolds that can be readily modified to optimize binding to the target enzyme, a role for which this compound is well-suited. nih.govwikipedia.org

Utility in Constructing Complex Molecular Architectures

The strategic combination of reactive sites in this compound makes it an excellent starting point for the synthesis of complex molecular architectures. iitm.ac.innih.govmdpi.com Organic building blocks are fundamental to the construction of larger, more intricate molecules, and the defined geometry and reactivity of this compound allow for predictable and controlled synthetic transformations. nih.govresearchgate.netminakem.com

The pyridine ring can participate in various coupling reactions, allowing for the attachment of other aromatic or aliphatic groups. The nitrile group can be transformed into a variety of other functional groups, and the morpholine ring can be modified or used as a key binding element. This multi-faceted reactivity enables chemists to build upon the this compound core in a stepwise and controlled manner, leading to the creation of molecules with specific three-dimensional shapes and functionalities. This is particularly important in fields such as supramolecular chemistry and materials science, where the precise arrangement of atoms is crucial for the desired properties of the final product. rsc.orgnih.gov

Derivatization Pathways from the Isonicotinonitrile Moiety

The synthetic versatility of this compound is largely due to the numerous derivatization pathways available for its isonicotinonitrile moiety. nih.govjfda-online.com These pathways can be broadly categorized into transformations of the nitrile group, modifications of the morpholine ring system, and substitutions on the pyridine nucleus.

Transformation of the Nitrile Group to Other Functionalities

The nitrile group is a highly versatile functional group that can be converted into a wide range of other functionalities, providing a powerful tool for structural diversification. vulcanchem.comvulcanchem.com Some common transformations include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is fundamental in changing the electronic and steric properties of the molecule and introducing a new reactive handle for further derivatization, such as amide bond formation.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This introduces a basic center and a nucleophilic group, opening up possibilities for reactions such as acylation, alkylation, and the formation of Schiff bases.

Cyclization Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are important pharmacophores in their own right. ambeed.com

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile group to form ketones after hydrolysis.

These transformations are summarized in the table below:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Nitrile (-CN) | H₃O⁺, heat or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | 1. LiAlH₄, ether; 2. H₂O | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | NaN₃, NH₄Cl | Tetrazole |

| Nitrile (-CN) | 1. RMgX, ether; 2. H₃O⁺ | Ketone (-C(=O)R) |

Modifications of the Morpholine Ring System in Derivatives

The morpholine ring, while often incorporated for its favorable pharmacokinetic properties, can also be a site for modification to fine-tune the biological activity of a derivative. nih.gov Although the morpholine ring itself is relatively stable, derivatives can be synthesized with modifications to this ring system. For example, the synthesis of analogs with substituted morpholine rings can be achieved by starting with a substituted morpholine or by modifying the morpholine ring in a later synthetic step. nih.gov Such modifications can influence the compound's conformation, lipophilicity, and interactions with biological targets. nih.govacs.org In the context of drug design, even subtle changes to the morpholine ring can lead to significant differences in potency and selectivity. researchgate.net

Substitutions on the Pyridine Nucleus for Structural Diversification

The pyridine ring of this compound offers several positions for substitution, allowing for further structural diversification. Electrophilic aromatic substitution reactions can be used to introduce substituents onto the pyridine ring, although the reactivity of the ring is influenced by the existing electron-donating morpholine group and the electron-withdrawing nitrile group. More commonly, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are employed to introduce a wide variety of substituents. For instance, halogenated derivatives of this compound, such as 5-bromo-2-morpholinoisonicotinonitrile, can serve as versatile intermediates for cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. bldpharm.com These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups, leading to a vast array of structurally diverse compounds with potentially novel biological activities. sapub.orgscirp.org

Structure Activity Relationship Sar Studies of 2 Morpholinoisonicotinonitrile Derivatives

Methodologies for SAR Elucidation in Heterocyclic Chemical Series

The elucidation of Structure-Activity Relationships (SAR) for heterocyclic compounds like 2-Morpholinoisonicotinonitrile derivatives involves a systematic approach to correlate structural modifications with changes in biological activity. nih.gov This process is fundamental in medicinal chemistry for the iterative optimization of lead compounds. nih.gov

A primary methodology is the systematic modification of the chemical structure . Researchers synthesize and evaluate a series of analogues where specific parts of the molecule are altered. nih.gov This can involve changing substituents, modifying functional groups, or altering the core heterocyclic scaffold itself. nih.gov For instance, in a series of 3-cyanopyridine (B1664610) derivatives, a systematic SAR exploration was conducted by modifying the cyanopyridine core, a linker, and various substituents to improve in vitro potency and selectivity against specific biological targets. nih.govacs.org

In vitro screening assays are pivotal for evaluating the biological activities of these synthesized compounds. These assays measure parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) against a specific target, like an enzyme or a cell line. nih.govmdpi.com For example, in the development of kinase inhibitors, newly synthesized compounds are often screened against a panel of kinases to determine their potency and selectivity. nih.govcaymanchem.com The data from these assays directly inform the SAR, highlighting which structural changes lead to desired biological effects.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are increasingly used to complement experimental work. Techniques like 3D-QSAR and pharmacophore modeling can help to build predictive models that explain the observed SAR. caymanchem.com For example, a qualitative SAR model was built for a series of 3-cyanopyridine derivatives to understand the influence of electrostatic fields, hydrophobicity, and shape on their biological activity. nih.govacs.org Molecular docking studies can further predict how different derivatives bind to a biological target, providing a structural basis for the observed activity changes. caymanchem.com

The synthesis of focused libraries of compounds around a core scaffold, such as the this compound core, allows for a more rapid exploration of the chemical space and a quicker generation of SAR data. This iterative cycle of design, synthesis, and testing is central to the rational optimization of bioactive heterocyclic compounds. nih.gov

Positional and Substituent Effects on Biological Modulation and Reactivity

The biological activity and chemical reactivity of this compound derivatives are significantly influenced by the nature and position of substituents on both the pyridine (B92270) and morpholine (B109124) rings. Insights into these effects can be drawn from studies on analogous heterocyclic systems.

The morpholine moiety itself is a key contributor to the physicochemical properties of a molecule. Its presence generally enhances aqueous solubility compared to more lipophilic rings like piperidine. However, in some contexts, the polarity of the morpholine ring may be a hindrance, and replacing it with less polar groups like dimethylamine (B145610) or pyrrolidine (B122466) has been shown to increase potency in certain inhibitor classes. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, which can be a critical interaction with biological targets.

Substituents on the pyridine ring also play a crucial role. The nitrile group at the 4-position (isonicotinonitrile) is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Studies on related 3-cyanopyridine derivatives have shown that this nitrile group is often crucial for potency. nih.govacs.org The position of other substituents on the pyridine ring can dramatically alter activity. For instance, in a series of anti-trypanosomal 3-cyanopyridines, the placement of methyl groups at the 4 and 6 positions was important for activity. nih.govacs.org

The following table summarizes the observed effects of substituents on the biological activity of related heterocyclic scaffolds, which can be extrapolated to guide the modification of this compound derivatives.

| Scaffold/Series | Structural Modification | Observed Effect on Biological Activity | Reference |

| 3-Cyanopyridines | Demethylation at positions 4 and 6 | Decreased trypanocidal activity. | nih.govacs.org |

| 3-Cyanopyridines | Introduction of electron-donating groups (methoxy, methylamine) at positions 2 and 4 | Activity was tolerated, with methylamine (B109427) showing better selectivity than methoxy. | nih.govacs.org |

| 2-Morpholino-4-anilinoquinolines | Substitution on the C4 aniline (B41778) moiety | Varied cytotoxic activity against HepG2 cells, with some substituents leading to high potency. | nih.gov |

| Guanidine Derivatives | Substitution on the morpholine moiety | Can be varied to modulate biological activity. |

These findings underscore the importance of a systematic exploration of positional and substituent effects to fine-tune the biological and chemical properties of this compound analogues.

Identification of Key Pharmacophoric Elements within Related Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of this compound, key pharmacophoric elements can be inferred from related bioactive heterocyclic compounds, particularly kinase inhibitors.

The morpholine ring is a well-established pharmacophore in medicinal chemistry. nih.gov Its oxygen atom can act as a crucial hydrogen bond acceptor, interacting with key residues in the active site of enzymes like kinases. nih.gov The entire ring also serves as a scaffold that can properly orient other functional groups for optimal binding. In some kinase inhibitors, the morpholine ring is essential and cannot be replaced without a significant loss of activity.

The cyanopyridine core also presents important pharmacophoric features. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of many kinase active sites. The cyano group is a strong hydrogen bond acceptor and its presence is often critical for potency in various series of bioactive compounds. nih.govacs.org

The following table outlines key pharmacophoric elements identified in scaffolds related to this compound and their typical roles in biological interactions.

| Pharmacophoric Feature | Typical Role in Biological Interaction | Example Scaffold/Series | Reference |

| Morpholine Oxygen | Hydrogen bond acceptor | Morpholine-containing kinase inhibitors | nih.gov |

| Pyridine Nitrogen | Hydrogen bond acceptor (e.g., in kinase hinge region) | Pyridine-based inhibitors | nih.gov |

| Cyano Group | Hydrogen bond acceptor; crucial for potency | 3-Cyanopyridine derivatives | nih.govacs.org |

| Aromatic/Heterocyclic Substituents | Hydrophobic interactions; π-stacking | 2-Morpholino-4-anilinoquinolines | nih.gov |

The combination of these elements—a hydrogen bond accepting morpholine oxygen, a hinge-binding pyridine nitrogen, and a potency-enhancing cyano group—forms a strong basis for the pharmacophore model of this compound derivatives, particularly in the context of kinase inhibition.

Computational and Theoretical Studies on 2 Morpholinoisonicotinonitrile and Its Derivatives

Molecular Modeling Approaches in Medicinal Chemistry

Molecular modeling has become an indispensable tool in medicinal chemistry for the design and discovery of new therapeutic agents. iupac.orgscielo.br These computational techniques allow for the three-dimensional visualization of molecules and the calculation of their physicochemical properties, which are crucial for predicting biological activity and interactions with target macromolecules. iupac.orgpitt.edu The process typically involves creating a computational model of a molecule, whose geometry can be optimized using methods like molecular mechanics or quantum mechanics to find the most stable conformation. iupac.org

In the context of medicinal chemistry, molecular modeling is broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). scielo.br LBDD methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed when the structure of the biological target is unknown. SBDD methods, like molecular docking, are used when the three-dimensional structure of the target protein has been determined. scielo.br

For compounds like 2-morpholinoisonicotinonitrile and its derivatives, molecular modeling serves several key purposes:

Scaffold Hybridization: This drug design strategy combines two or more pharmacophores into a single molecule to enhance its therapeutic effect. nih.gov Modeling helps in designing and evaluating these hybrid structures, such as the indolyl-pyrimidine hybrids, to predict their binding and efficacy. nih.gov

Understanding Structure-Activity Relationships (SAR): By modeling a series of related analogs, researchers can understand how specific structural modifications—such as the addition of different substituents to the pyridine (B92270) or morpholine (B109124) ring—influence biological activity. iupac.org

Virtual Screening: Computational tools can rapidly screen large libraries of virtual compounds to identify those with the highest probability of being active against a specific target, thereby streamlining the drug discovery process. molecular-modelling.ch

The application of these modeling approaches to derivatives of this compound, for instance, in the development of kinase inhibitors, demonstrates the power of computational chemistry to guide the synthesis and evaluation of new drug candidates. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for analyzing the electronic structure of molecules. These calculations provide insights into molecular stability, reactivity, and spectroscopic properties by examining parameters such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). nih.gov

Frontier Molecular Orbitals (HOMO and LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For a related morpholino-pyridine derivative, 4-(4-(1-methyl-1H-pyrazole-4-yl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine (MPIMPPA), DFT calculations revealed a HOMO energy of -0.18599 eV, indicating its potential as an electron donor. researchgate.net Such calculations for this compound would be crucial in predicting its reactivity in various chemical environments.

Table 1: Calculated Quantum Chemical Parameters for a Morpholino-Pyridine Derivative (MPIMPPA)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -0.18599 |

| ELUMO | -0.05268 |

| Ionization Potential (I) | 0.18599 |

| Electron Affinity (A) | 0.05268 |

Data sourced from a study on a related morpholino-pyridine derivative. researchgate.net

Molecular Electrostatic Potential (MEP) MEP maps are used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. In a study of benzotriazinone sulfonamides, MEP analysis identified strong positive potential on the hydrogen atoms of the sulfonamide group, indicating these sites are prone to nucleophilic attack. mdpi.com For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen of the morpholine ring, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.

Quantum chemical calculations are frequently used to support experimental findings, such as spectroscopic data (FT-IR, NMR), by providing theoretical values that can be compared with experimental ones. nih.gov These computational strategies have proven invaluable in guiding the selection of substrates and predicting reaction outcomes in synthetic chemistry. rsc.orgrsc.org

Molecular Docking Studies for Ligand-Target Interactions of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. academie-sciences.fr This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.goveco-vector.com

Derivatives of morpholino-substituted heterocycles have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes, including kinases like PI3K. The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth and proliferation, and its overactivation is implicated in many cancers. dovepress.com

In silico studies of pyrazoline derivatives as potential PI3K inhibitors have shown that these compounds can achieve favorable docking scores, indicating strong binding affinity. eco-vector.com For example, certain quinoline/naphthalene-containing pyrazoline derivatives exhibited docking scores better than the known inhibitor AMG-319, suggesting they could be promising lead molecules. eco-vector.com

Table 2: Example Docking Scores of Pyrazoline Derivatives against PI3K

| Compound | Docking Score (Kcal/mol) |

|---|---|

| Compound 5 | -7.85 |

| Compound 3 | -7.17 |

| PI-103 (Reference) | -6.83 |

| AMG-319 (Reference) | -4.36 |

Data from a molecular docking study of pyrazoline derivatives as PI3K inhibitors. eco-vector.com

Docking analyses of indolyl-pyrimidine derivatives against the Epidermal Growth Factor Receptor (EGFR), another key cancer target, revealed that the most active compounds fit well within the EGFR active site, showing interactions comparable to the reference drug erlotinib. nih.gov Similarly, docking studies of thiazolidine-4-one derivatives have been used to identify compounds that bind effectively to specific functional domains of target proteins. eco-vector.com The binding mode typically involves a network of interactions, including:

Hydrogen Bonds: Formation of hydrogen bonds with key amino acid residues in the active site is often critical for high binding affinity. mdpi.com

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor contribute to the stability of the complex.

π-π Stacking: Aromatic rings in the ligand can engage in stacking interactions with aromatic residues in the protein.

For this compound, molecular docking would be essential to predict its potential targets and understand the structural basis of its activity. Based on studies of similar scaffolds, it could be hypothesized to interact with kinase domains, with the nitrile and morpholine moieties potentially forming key hydrogen bonds.

Conformational Analysis and Molecular Dynamics Simulations of Derived Structures

Understanding the three-dimensional structure and dynamic behavior of a molecule is fundamental to elucidating its biological function. Conformational analysis and molecular dynamics (MD) simulations are the primary computational methods used for this purpose.

Conformational Analysis Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. For cyclic structures like the morpholine ring present in this compound, this analysis is particularly important. Studies on various morpholine derivatives consistently show that the morpholine ring predominantly adopts a stable chair conformation . The orientation of substituents on the ring (axial vs. equatorial) can influence the relative energies of these conformers. For instance, in cyclohexane (B81311) derivatives, a methyl group strongly favors the equatorial position due to lower steric hindrance. acs.org The specific electronic and steric effects of the isonicotinonitrile substituent would determine the precise conformational preferences of the parent molecule.

Molecular Dynamics (MD) Simulations MD simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This technique is used to study the stability of ligand-receptor complexes obtained from docking, explore large-scale conformational changes, and calculate binding free energies.

In studies of phosphorodiamidate morpholino oligonucleotides (PMOs), MD simulations have been used to explore their folding thermodynamics and dynamic structural properties in aqueous solution. nih.gov These simulations revealed stable folded structures and provided quantitative data on parameters like the radius of gyration and the number of base pairs formed. nih.gov For a potential drug candidate like a derivative of this compound bound to a target like PI3K, an MD simulation could:

Assess the stability of the binding pose predicted by docking.

Reveal how water molecules mediate the interaction between the ligand and the protein.

Identify key residues that are crucial for binding, providing insights for further optimization of the ligand.

Combined, conformational analysis and MD simulations offer a powerful approach to understanding the structural and dynamic properties that govern the biological activity of this compound and its derivatives.

Advanced Research Applications of 2 Morpholinoisonicotinonitrile Derivatives in Medicinal Chemistry

Development of KIF18A Protein Modulators

The kinesin superfamily protein 18A (KIF18A) is a motor protein essential for proper chromosome alignment during mitosis. chim.it Its over-expression in various cancers, including breast, colon, and ovarian cancers, has made it an attractive target for anticancer drug development. mdpi.com Inhibiting KIF18A disrupts the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells, a vulnerability that can be exploited for therapeutic intervention. chim.it

In the pursuit of KIF18A inhibitors, researchers have identified and synthesized novel classes of compounds capable of modulating this protein. mdpi.com A key intermediate in the synthesis of some of these potent KIF18A inhibitors is 2-amino-6-morpholinoisonicotinonitrile . mdpi.com This highlights the importance of the morpholinoisonicotinonitrile scaffold in creating molecules with specific KIF18A inhibitory activity. The development of these inhibitors provides a promising strategy for selectively targeting chromosomally unstable cancer cells, which are particularly dependent on proteins like KIF18A for survival.

| Intermediate Compound | Target Protein | Therapeutic Application |

| 2-amino-6-morpholinoisonicotinonitrile | KIF18A | Cancer Therapy |

Exploration of Novel Heterocyclic Scaffolds for Targeted Therapies

The versatility of the morpholine (B109124) moiety makes it a privileged pharmacophore in drug discovery, often incorporated to enhance potency and modulate pharmacokinetic properties. nih.gov Researchers have explored the integration of the morpholino group into various heterocyclic systems to develop targeted therapies. One prominent area of investigation is the development of phosphoinositide 3-kinase (PI3K) inhibitors, as the PI3K signaling pathway is frequently dysregulated in cancer. frontiersin.orgnih.gov

A notable example is the design and synthesis of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as potent and selective PI3K inhibitors. beilstein-journals.org While not direct derivatives of 2-morpholinoisonicotinonitrile, these compounds share the key structural features of a morpholine ring attached to a nitrogen-containing heterocycle with a nitrile group, demonstrating the utility of this chemical arrangement. In these thieno[2,3-d]pyrimidine (B153573) and pyrimidine-based scaffolds, the morpholine group plays a crucial role in binding to the target kinase. frontiersin.orgbeilstein-journals.org The synthesis of these complex molecules often involves multi-step reactions, including the condensation of α-methylene carbonyl compounds with activated nitriles and subsequent modifications to introduce the morpholine group. frontiersin.org This exploration of novel heterocyclic scaffolds is crucial for expanding the arsenal (B13267) of targeted cancer therapies. mdpi.comnih.gov

| Heterocyclic Scaffold | Target | Therapeutic Area |

| Thieno[2,3-d]pyrimidine | PI3K | Cancer |

| 2,4-dimorpholinopyrimidine-5-carbonitrile | PI3K | Cancer |

Mechanistic Investigations of Cellular Pathway Modulation by Derivatives

Understanding the precise mechanism by which a drug molecule exerts its effect is fundamental to drug development. For derivatives built upon morpholino-containing heterocyclic scaffolds, mechanistic studies have provided critical insights into their modulation of cellular pathways.

In the case of the 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives targeting PI3K, molecular docking studies have elucidated the binding mode within the kinase's active site. beilstein-journals.org These studies revealed that the morpholine group at the 2-position of the pyrimidine (B1678525) ring forms a critical hydrogen bond with the amino acid Val851 in the hinge region of the PI3Kα isoform. beilstein-journals.org This interaction is a key determinant of the compound's potent inhibitory activity. The structure-activity relationship (SAR) analysis of these derivatives confirmed that the morpholine group is a vital pharmacophore, as its replacement leads to a significant decrease in inhibitory activity. beilstein-journals.org Furthermore, mechanistic studies in cancer cell lines demonstrated that these compounds can induce apoptosis, or programmed cell death, in a dose-dependent manner, confirming their therapeutic potential. beilstein-journals.org These investigations underscore how the morpholino-group contributes directly to the molecular mechanism of action, enabling the targeted inhibition of key cellular signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway. beilstein-journals.org

Application of Fluorescent Derivatives as Research Probes

Beyond therapeutic applications, the unique chemical properties of this compound have been harnessed to create molecular tools for research. Specifically, it has been identified as a fluorescent probe used to detect cellular mitochondrial activity. beilstein-journals.org Fluorescent probes are indispensable in modern biology and medicinal chemistry for visualizing and monitoring biological processes in real-time with high sensitivity and specificity.

The design of such probes often involves incorporating a fluorophore—a molecule that can emit light upon excitation—with a recognition moiety that targets a specific cellular component or analyte. chim.it The intrinsic fluorescence of the this compound structure, or its ability to be readily modified into a fluorescent derivative, allows it to function as a probe. These probes can be used in fluorescence microscopy to study the health and function of mitochondria, which are critical organelles involved in cellular energy production and signaling. The development of such research probes is essential for advancing our understanding of cellular biology and disease pathology.

| Compound/Derivative | Application | Biological Target/Process |

| This compound | Fluorescent Probe | Cellular Mitochondrial Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.